蔗糖 6'-乙酸酯,技术级 80%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

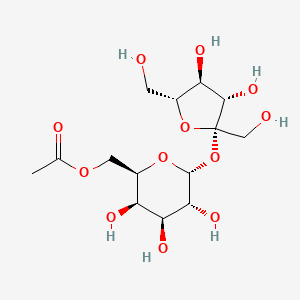

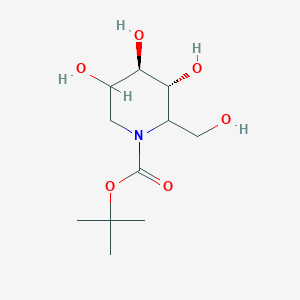

Sucrose 6'-acetate, technical grade 80% (also known as SA-80) is a chemical compound that has a wide range of applications in the scientific and medical research fields. It is a monosaccharide derivative of sucrose and is used as a substrate for the synthesis of various natural products, as well as for the production of various pharmaceuticals, biochemicals, and other compounds. SA-80 is also used in the production of various polymers and other materials.

科学研究应用

Application 1: Toxicological and Pharmacokinetic Studies

Scientific Field

Toxicology and Pharmacokinetics

Summary of Application

Sucrose 6’-Acetate, a structural analog of the artificial sweetener sucralose, has been studied for its toxicological and pharmacokinetic properties . It is an intermediate and impurity in the manufacture of sucralose .

Methods of Application

Studies were conducted in a rodent model to determine the presence of Sucrose 6’-Acetate in fecal samples . A MultiFlow® assay, a high-throughput genotoxicity screening tool, and a micronucleus (MN) test were used to assess the genotoxicity of Sucrose 6’-Acetate .

Results

Sucrose 6’-Acetate was found to be genotoxic, producing DNA strand breaks . It significantly increased the expression of genes associated with inflammation, oxidative stress, and cancer . It also impaired intestinal barrier integrity and inhibited two members of the cytochrome P450 family (CYP1A2 and CYP2C19) .

Application 2: Enzymatic Synthesis

Scientific Field

Biochemistry

Summary of Application

Sucrose 6’-Acetate is a key intermediate for the synthesis of sucralose, an ideal food sweetener . Its synthesis was studied using a fructosyltransferase (FTase) from Aspergillus oryzae .

Methods of Application

The effects of reaction time, ratio of glucose-6-acetate to sucrose, pH, substrate concentrations, enzyme concentration, and temperature on the synthesis of Sucrose 6’-Acetate were investigated .

Results

The optimal condition for catalysis was obtained at 50 °C, 60 min reaction time, pH 6.5, 1:2 ratio of glucose-6-acetate to sucrose, and 35.0 g.L -1 concentration of enzyme . Under this optimal condition, a glucose-6-acetate conversion rate of 24.96% was reached .

Application 3: Biosynthesis of Sucrose-6-Acetate

Scientific Field

Industrial and Applied Microbiology

Summary of Application

Sucrose-6-acetate is an important intermediate in the preparation of sucralose, a finest sweetener . In this study, Candida rugosa lipase coated with surfactant was firstly immobilized on sol–gel supports. Then, the immobilized enzyme was used in the regioselective synthesis of sucrose-6-acetate by transesterification of sucrose and vinyl acetate .

Methods of Application

The study involved the use of Candida rugosa lipase coated with surfactant and immobilized on sol–gel supports. The immobilized enzyme was then used in the regioselective synthesis of sucrose-6-acetate by transesterification of sucrose and vinyl acetate .

Results

Under optimal conditions, the yield of sucrose-6-acetate could reach up to 78.68 % . The immobilized enzyme remained stable when the temperature was higher than 60 °C and maintained high catalytic activity after six recycles .

Application 4: Catalytic Synthesis of Sugar Esters

Scientific Field

Green Synthetic Chemistry

Summary of Application

Sugar esters, including Sucrose-6-acetate, have become the focus of researchers due to their biocompatibility and extensive industrial applications as surfactants . This trend provides new methods and opportunities for the development of green synthetic chemistry .

Methods of Application

The study involved the use of various catalytic media, including chemical, biological, and other catalytic materials. The use of chemo-enzymatic systems on catalytic surfaces has proved to be suitable in solving biocompatibility and stability problems and correspondingly increasing the yield of esters formed .

Results

The study highlights the different catalytic advances employed in the esterification of sugar esters . Finding an improved catalytic surface, and the sustainable optimal reaction conditions for enzymes will be vital to improving sugar ester conversion .

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3/t6-,7-,8+,9-,10+,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOSLUFSNSSXRZ-YKEUTPDRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sucrose 6'-Acetate, Technical grade 80per cent | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)